

Technical Support Center: Thermal Decomposition Analysis of Sodium Fumarate using TGA

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Compound of Interest

Compound Name: Sodium fumarate

Cat. No.: B093856

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting Thermogravimetric Analysis (TGA) on **sodium fumarate**.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal decomposition behavior of anhydrous **sodium fumarate**?

A1: Anhydrous **sodium fumarate** is thermally stable up to relatively high temperatures. Its decomposition typically occurs in stages. A slight initial mass loss, sometimes referred to as pre-decomposition, may be observed between 400°C and 515°C.^[1] The main decomposition follows, generally in the range of 516°C to 550°C, although some literature reports it between 440°C and 490°C.^[1] This primary decomposition event involves the release of carbon dioxide.^[1] The final solid residue is a mixture of sodium carbonate and a carbonaceous material.^{[1][2]}

Q2: My **sodium fumarate** sample shows a mass loss below 200°C. What could be the cause?

A2: A mass loss at temperatures below 200°C is typically indicative of the presence of water in the sample. **Sodium fumarate** can exist as a hydrate. This initial mass loss corresponds to the dehydration of the material, where bound water molecules are released from the crystal structure.^[3] It is crucial to differentiate this dehydration step from the thermal decomposition of the fumarate molecule itself, which occurs at much higher temperatures.

Q3: How does the heating rate affect the TGA curve of **sodium fumarate**?

A3: The heating rate is a critical experimental parameter that can significantly influence the TGA curve. A faster heating rate can cause the decomposition temperatures to appear higher than they would at a slower rate.^[4] This is because the sample may not have enough time to reach thermal equilibrium at each temperature. For complex or overlapping decomposition steps, a slower heating rate can improve the resolution and separation of these events.^[5]

Q4: What is the final residue product after the complete thermal decomposition of **sodium fumarate** in an inert atmosphere?

A4: Upon complete thermal decomposition in an inert atmosphere (e.g., nitrogen), **sodium fumarate** yields a mixture of sodium carbonate (Na_2CO_3) and a carbonaceous residue.^{[1][2]}

Troubleshooting Guide

Issue/Observation	Potential Cause(s)	Recommended Action(s)
Unexpected mass loss below 200°C	The sample is likely a hydrated form of sodium fumarate, and the mass loss is due to the release of water.	<ul style="list-style-type: none">- Confirm the hydration state of your sodium fumarate sample if possible.- Perform a Karl Fischer titration to quantify the water content and compare it with the TGA mass loss.- Dry the sample under vacuum at an appropriate temperature before the TGA analysis if you intend to analyze the anhydrous form.
TGA curve shows a gradual, sloping mass loss instead of distinct steps.	<ul style="list-style-type: none">- The heating rate may be too fast, causing overlapping decomposition events.- The sample may be impure, with contaminants that decompose over a wide temperature range.	<ul style="list-style-type: none">- Reduce the heating rate (e.g., to 5 or 10 °C/min) to improve the resolution of decomposition steps.- Ensure the purity of your sodium fumarate sample. Consider recrystallization if necessary.
The baseline of the TGA curve is drifting upwards or downwards.	<ul style="list-style-type: none">- Buoyancy effects due to changes in the density of the purge gas with temperature.- Contamination of the TGA furnace or balance mechanism.	<ul style="list-style-type: none">- Perform a blank run with an empty crucible and subtract this baseline from your sample run.^[6]- Ensure the TGA instrument is clean and properly calibrated.^[7]- Follow the manufacturer's guidelines for cleaning the furnace and balance components.
A sudden, sharp drop in mass is observed that is not reproducible.	- Part of the sample may have been ejected from the crucible due to rapid gas evolution.	<ul style="list-style-type: none">- Use a smaller sample size.- Cover the crucible with a lid that has a small pinhole to allow for controlled release of gases.^[6]- Ensure the sample is finely powdered and evenly distributed in the crucible.

The final residual mass is significantly different from the theoretical value for sodium carbonate.

- Incomplete decomposition of the sample.
- Reaction of the sample with the crucible material at high temperatures.
- The presence of non-volatile impurities in the original sample.

- Extend the final temperature of the TGA experiment to ensure complete decomposition.
- Use an inert crucible material such as alumina or platinum.
- Verify the purity of the starting material.

Quantitative Data Summary

The following table summarizes the key thermal events observed during the TGA of **sodium fumarate**. Note that temperature ranges can be influenced by experimental conditions such as heating rate and sample purity.

Thermal Event	Approximate Temperature Range (°C)	Typical Mass Loss (%)	Description
Dehydration	< 200	Varies depending on the hydration state	Loss of water molecules from hydrated forms of sodium fumarate.
Pre-decomposition	400 - 515	~4%	A slight initial mass loss before the main decomposition. ^[1]
Main Decomposition	440 - 550	~27.5% (theoretical for CO ₂ loss)	The primary decomposition of the fumarate anion, releasing carbon dioxide. ^[1]
Final Residue	> 550	~68.5% (theoretical for Na ₂ CO ₃ + C)	Formation of a stable residue of sodium carbonate and carbonaceous material.

Experimental Protocol: TGA of Sodium Fumarate

This protocol provides a general methodology for the thermogravimetric analysis of **sodium fumarate**.

1. Sample Preparation:

- Ensure the **sodium fumarate** sample is in a fine powder form to promote uniform heating.
- Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (alumina or platinum is recommended).^[8]
- Distribute the sample evenly at the bottom of the crucible.

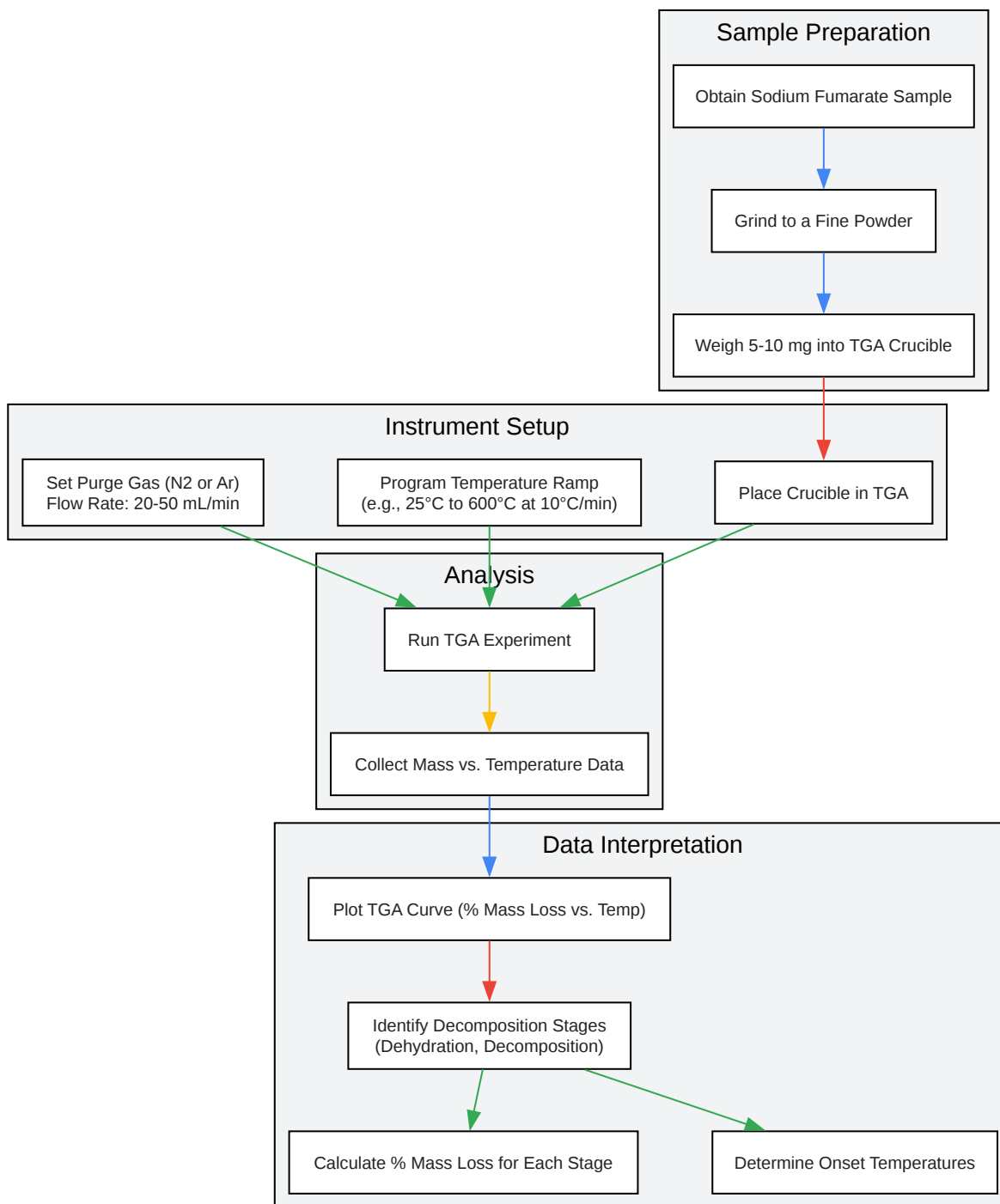
2. Instrument Setup:

- **Purge Gas:** Use a high-purity inert gas, such as nitrogen or argon, with a constant flow rate (typically 20-50 mL/min).
- **Temperature Program:**
 - **Initial Temperature:** Start at ambient temperature (e.g., 25°C).
 - **Heating Rate:** A rate of 10°C/min is a common starting point. This can be adjusted to optimize the resolution of thermal events.
 - **Final Temperature:** Heat to a final temperature of at least 600°C to ensure complete decomposition.
- **Data Collection:** Record the sample mass as a function of temperature.

3. Data Analysis:

- Plot the percentage mass loss on the y-axis against the temperature on the x-axis.
- Determine the onset temperature of each mass loss step.
- Calculate the percentage mass loss for each distinct step in the TGA curve.
- If available, analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of mass loss.

Experimental Workflow Diagram



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Caption: Workflow for TGA analysis of **sodium fumarate**.

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